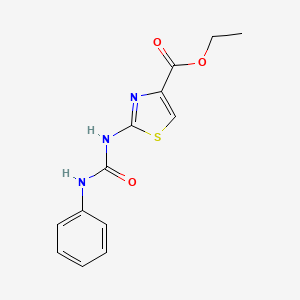

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate

説明

特性

IUPAC Name |

ethyl 2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-2-19-11(17)10-8-20-13(15-10)16-12(18)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTVJHSQRJOVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-phenylureido)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Ethyl 2-(3-phenylureido)thiazole-4-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

化学反応の分析

Types of Reactions

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.

科学的研究の応用

Medicinal Chemistry and Enzyme Inhibition

One of the most significant applications of ethyl 2-(3-phenylureido)thiazole-4-carboxylate is its inhibitory effect on carbonic anhydrase (CA), particularly the CA-III isoform. Carbonic anhydrases are essential enzymes involved in numerous physiological processes, including pH regulation and ion transport. The compound has been evaluated for its potency as a CA-III inhibitor, with findings indicating that modifications to the thiazole scaffold significantly affect inhibitory activity.

Case Study: Inhibition of Carbonic Anhydrase III

A study synthesized a series of thiazole derivatives, including ethyl 2-(3-phenylureido)thiazole-4-carboxylate, and assessed their inhibitory activities against CA-III using the Hummel–Dreyer method. The results demonstrated that the presence of a carboxylic acid group at the 4-position and a free amino group at the 2-position were crucial for enhancing inhibitory potency. Specifically, the compound exhibited a Ki value of approximately 0.5 μM, indicating strong inhibition compared to other derivatives tested .

Applications in Drug Development

The structural characteristics of ethyl 2-(3-phenylureido)thiazole-4-carboxylate make it a valuable candidate in drug design, particularly for conditions where carbonic anhydrase activity is implicated, such as glaucoma and certain types of cancer. The ability to modify the thiazole structure allows for the optimization of binding affinity and selectivity towards specific enzyme isoforms.

Potential Therapeutic Uses

- Glaucoma Treatment : As a CA inhibitor, this compound could potentially lower intraocular pressure by reducing aqueous humor production.

- Cancer Therapy : Given the role of carbonic anhydrases in tumor growth and metastasis, inhibitors like ethyl 2-(3-phenylureido)thiazole-4-carboxylate may be explored for their anticancer properties.

Synthesis and Characterization

The synthesis of ethyl 2-(3-phenylureido)thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The reaction mechanisms often include:

- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.

- Ureido Group Introduction : Employing isocyanates to introduce the phenylureido moiety.

- Carboxylation : Introducing the carboxylic acid functionality at the desired position on the thiazole ring.

The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity .

Data Table: Summary of Inhibitory Potency

| Compound Name | Ki (μM) | Remarks |

|---|---|---|

| Ethyl 2-(3-phenylureido)thiazole-4-carboxylate | 0.5 | Strong CA-III inhibitor |

| Other derivatives (various modifications) | Varies | Reduced activity with amide/urea substitutions |

作用機序

The mechanism of action of Ethyl 2-(3-phenylureido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the phenylureido group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

類似化合物との比較

Structural Modifications and Substituent Effects

Key Positions for Functionalization :

- 2-Position of Thiazole: Target Compound: 3-Phenylureido group. This group enhances binding to carbonic anhydrase-III (CA-III) via hydrogen bonding and hydrophobic interactions . Analog 1: Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate replaces the ureido group with a 4-hydroxyphenyl moiety. This modification shifts activity toward acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, highlighting the importance of electron-donating groups for cholinergic targeting . Analog 2: Ethyl 2-aminothiazole-4-carboxylate derivatives (e.g., compounds 5a and 5b) feature dioxoisoindolinyl groups, which improve anticancer activity by stabilizing interactions with beta-catenin .

- 4-Position of Thiazole: The ethyl ester group in the target compound is conserved in many analogs.

5-Position of Thiazole :

Table 1: Structural Comparison

Enzyme Inhibition :

- Analog 1 (4-hydroxyphenyl derivative) shows moderate AChE/BuChE inhibition, with activity dependent on phenolic hydroxyl interactions .

Anticancer Activity :

- Compounds 5a/5b : Exhibit IC50 values of 0.72 μM and 1.55 μM against HCT116 colorectal cancer cells, rivaling methotrexate (IC50 = 0.7 μM). Their dioxoisoindolinyl groups disrupt beta-catenin signaling, a key pathway in colorectal cancer .

- Target Compound: No direct anticancer data exists, suggesting its optimization for enzyme inhibition rather than oncology.

Table 2: Activity Data

Physicochemical and ADMET Properties

- Target Compound : The ethyl ester group likely confers moderate lipophilicity (logP ~2–3), balancing membrane permeability and solubility. Hydrolysis to carboxylic acid (compound 13c ) may reduce logP, favoring renal excretion .

- Anticancer Analogs (5a/5b) : In silico ADMET studies predict favorable oral bioavailability and low hepatotoxicity, critical for drug development .

- Analog 3 (Compound 10i ) : Higher molecular weight (480.2 g/mol) due to piperazine and acetamide groups may limit blood-brain barrier penetration .

生物活性

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its inhibitory effects on carbonic anhydrase (CA) enzymes. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Ethyl 2-(3-phenylureido)thiazole-4-carboxylate features a thiazole ring, a ureido group, and an ethyl ester moiety. The thiazole structure is known for its biological significance, while the ureido group enhances solubility and reactivity. This combination of functional groups is crucial for the compound's interaction with biological targets.

Inhibition of Carbonic Anhydrase

The primary biological activity of ethyl 2-(3-phenylureido)thiazole-4-carboxylate lies in its ability to inhibit carbonic anhydrase enzymes, particularly carbonic anhydrase III. These enzymes are vital for various physiological processes, including respiration and fluid balance. The presence of the phenylureido group is believed to enhance the compound's binding affinity to the enzyme's active site, making it a promising candidate for therapeutic applications in conditions like glaucoma and epilepsy .

Table 1: Comparison of Inhibitory Activities of Related Compounds

| Compound Name | Ki (µM) | Structural Features |

|---|---|---|

| Ethyl 2-(3-phenylureido)thiazole-4-carboxylate | TBD | Thiazole ring, ureido group |

| Methyl 5-(substituted)-2-(3-phenylureido)thiazole-4-carboxylic acid | 0.5 | Free amino group at position 2 |

| Ethyl 2-amino-5-phenylthiazole-4-carboxylic acid | TBD | Amino group at position 2, phenyl at position 5 |

The mechanism by which ethyl 2-(3-phenylureido)thiazole-4-carboxylate exerts its inhibitory effects involves the formation of hydrogen bonds with amino acid residues within the active site of carbonic anhydrase III. This interaction is pivotal for blocking the enzyme's activity, leading to potential therapeutic effects in diseases associated with dysregulated carbonic anhydrase activity .

Case Studies and Research Findings

- Study on Carbonic Anhydrase Inhibition : A study evaluated a series of thiazole derivatives for their CA inhibitory activities using chromatography methods. Ethyl 2-(3-phenylureido)thiazole-4-carboxylate was identified as a significant inhibitor, highlighting its potential for further development as a therapeutic agent .

- Therapeutic Applications : Research suggests that compounds structurally similar to ethyl 2-(3-phenylureido)thiazole-4-carboxylate may have applications in treating conditions like glaucoma, where inhibition of carbonic anhydrase can reduce intraocular pressure .

Synthesis and Structural Modifications

The synthesis of ethyl 2-(3-phenylureido)thiazole-4-carboxylate typically involves multi-step reactions that allow for modifications to enhance biological activity or create analogs with improved properties. The synthesis pathway often includes key steps such as the formation of the thiazole ring and subsequent introduction of the ureido group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(3-phenylureido)thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step approach starting with thiazole ring formation. For example, a Hantzsch thiazole synthesis using thiourea, ethyl acetoacetate, and a substituted aldehyde under acidic conditions (e.g., HCl or acetic acid) is common . Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve cyclization but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

Q. How can the structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and urea linkage (δ 10–11 ppm for NH protons) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 318.0842) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths and angles, particularly the planar urea moiety and thiazole ring geometry .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Docking Studies vs. Assays : If in silico docking (e.g., AutoDock Vina) predicts strong binding to a target (e.g., topoisomerase II) but in vitro assays show low activity, consider:

- Solubility : Poor aqueous solubility may limit bioavailability; use DMSO stock solutions with ≤1% final concentration .

- Metabolite Interference : LC-MS/MS can identify metabolites that deactivate the compound .

- SAR Analysis : Compare analogs (e.g., bromine or methoxy substituents) to isolate electronic or steric effects .

Q. How do substituents on the phenylurea group modulate reactivity and biological target engagement?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents increase urea hydrogen-bonding capacity, enhancing enzyme inhibition (e.g., IC = 7.50 µM for anti-inflammatory activity) .

- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce binding affinity.

- Comparative Table :

| Substituent | Reactivity (k) | Bioactivity (IC) |

|---|---|---|

| -NO | High (1.2 × 10 s) | 7.50 µM (anticancer) |

| -OCH | Moderate (6.5 × 10 s) | 12.3 µM (antimicrobial) |

| -Br | Low (2.1 × 10 s) | 18.9 µM (antifungal) |

Q. What experimental designs are critical for evaluating this compound’s potential in multitarget drug discovery?

- Methodological Answer :

- Panel Screening : Test against diverse targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays .

- Cytotoxicity Profiling : Use MTT assays on cancer (HeLa, MCF-7) and non-cancerous (HEK-293) cell lines to assess selectivity .

- Synergy Studies : Combine with standard drugs (e.g., cisplatin) and calculate combination index (CI) via CompuSyn software .

Methodological Challenges

Q. How can researchers address low yields in the final coupling step of the urea moiety?

- Methodological Answer :

- Activating Agents : Use HATU or EDCI/HOBt for efficient amide bond formation .

- Solvent Optimization : Anhydrous DCM or THF minimizes hydrolysis side reactions .

- Microwave Assistance : Microwave irradiation (100°C, 30 min) accelerates coupling kinetics .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioavailability?

- Methodological Answer :

- PXRD : Identifies crystalline vs. amorphous phases; amorphous forms show higher dissolution rates .

- DSC/TGA : Detects melting points and thermal stability (decomposition >200°C for crystalline form) .

- In Vitro Permeation : Use Caco-2 cell monolayers to correlate polymorphism with permeability .

Data-Driven Insights

Q. Which computational models best predict the ADMET properties of thiazole-urea derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。